1-(2,4-Dibromo-6-fluorophenyl)ethanol
Description
1-(2,4-Dibromo-6-fluorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₇Br₂FO and a molecular weight of 298.95 g/mol. Its structure features a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and an ethanol group (-CH₂OH) at position 1. The electron-withdrawing halogens (Br and F) create a highly electron-deficient aromatic system, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C8H7Br2FO |
|---|---|
Molecular Weight |
297.95 g/mol |
IUPAC Name |
1-(2,4-dibromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
InChI Key |
HFBZBJZXYYTEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Br)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorophenyl ethanone, followed by the reduction of the resulting bromo compound to the corresponding ethan-1-ol. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-dibromo-6-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or thiourea in water.
Major Products
Oxidation: 1-(2,4-Dibromo-6-fluorophenyl)ethanone.
Reduction: 1-(2,4-Dibromo-6-fluorophenyl)ethane.
Substitution: 1-(2,4-Diazido-6-fluorophenyl)ethan-1-ol, 1-(2,4-Dicyano-6-fluorophenyl)ethan-1-ol, and 1-(2,4-Dithiocarbamato-6-fluorophenyl)ethan-1-ol.
Scientific Research Applications
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where halogenated phenyl groups play a crucial role.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanol
| Property | This compound | 1-(2,6-Difluorophenyl)ethanol |
|---|---|---|
| Molecular Formula | C₈H₇Br₂FO | C₈H₈F₂O |
| Molecular Weight (g/mol) | 298.95 | 158.15 |
| Functional Group | Ethanol (-CH₂OH) | Ethanol (-CH₂OH) |
| Key Substituents | 2,4-Br, 6-F | 2,6-F |
Key Differences :
- Electronic Effects : The bromine atoms in the target compound significantly increase electron withdrawal compared to fluorine, reducing aromatic ring nucleophilicity.
- Applications : The difluoro analog may exhibit higher solubility in polar solvents due to reduced molecular weight and halogen content.
Pyrazole Derivatives
1-(2,4-Dibromo-6-fluorophenyl)-3,4-dicarbomethoxypyrazole (5c)
| Property | This compound | Compound 5c |
|---|---|---|
| Molecular Formula | C₈H₇Br₂FO | C₁₃H₉Br₂FN₂O₄ |
| Molecular Weight (g/mol) | 298.95 | 436.03 |
| Melting Point | Not reported | 151–154°C |
| Functional Groups | Ethanol (-CH₂OH) | Pyrazole, ester (-COOCH₃) |
Key Differences :
- Reactivity : The pyrazole ring in 5c introduces aromatic stability and conjugation, while the ester groups enable nucleophilic acyl substitution, unlike the alcohol group in the target compound.
- Applications: Pyrazole derivatives are often used in pharmaceuticals due to their bioactivity, whereas the ethanol group in the target compound may favor use as a synthetic intermediate.
Isothiocyanate Derivatives
2,4-Dibromo-6-fluorophenyl isothiocyanate
| Property | This compound | Isothiocyanate Derivative |
|---|---|---|
| Molecular Formula | C₈H₇Br₂FO | C₇H₂Br₂FNS |
| Molecular Weight (g/mol) | 298.95 | 296.97 |
| Functional Group | Ethanol (-CH₂OH) | Isothiocyanate (-NCS) |
Key Differences :
- Reactivity: The isothiocyanate group is highly electrophilic, reacting readily with amines to form thioureas, whereas the ethanol group participates in oxidation or esterification.
- Electronic Effects : Both compounds share electron-deficient aryl rings, but the isothiocyanate’s electrophilicity enhances its utility in coupling reactions.
Pyrrolidinone and Ester Derivatives
1-(2,4-Dibromo-6-fluorophenyl)-2-pyrrolidinone (SY301652)
| Property | This compound | SY301652 |
|---|---|---|
| Functional Group | Ethanol (-CH₂OH) | Pyrrolidinone (cyclic amide) |
Key Differences :
- Solubility: The pyrrolidinone’s amide group increases polarity and hydrogen-bonding capacity compared to the ethanol group.
- Stability : Cyclic amides are less prone to oxidation than primary alcohols.
Ethyl 2-(2,4-dibromo-6-fluorophenyl)acetate
| Property | This compound | Ethyl Ester Derivative |
|---|---|---|
| Functional Group | Ethanol (-CH₂OH) | Ester (-COOCH₂CH₃) |
Key Differences :
- Reactivity: The ester undergoes hydrolysis to carboxylic acids, while the ethanol group can be oxidized to ketones or converted to ethers.
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